molecular formula C10H16O6 B14384697 Trimethyl butane-1,1,2-tricarboxylate CAS No. 89991-59-3

Trimethyl butane-1,1,2-tricarboxylate

Cat. No.: B14384697
CAS No.: 89991-59-3
M. Wt: 232.23 g/mol
InChI Key: NEDJDAUJXYJLCE-UHFFFAOYSA-N
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Description

Trimethyl ethane-1,1,2-tricarboxylate (CAS 40967-67-7) is a methyl ester derivative of ethane-1,1,2-tricarboxylic acid. It features three methyl ester groups attached to the ethane backbone at positions 1, 1, and 2. This compound is commercially available (≥98% purity) and is utilized in organic synthesis and pharmaceutical research due to its multiple reactive ester groups .

Properties

CAS No.

89991-59-3

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

trimethyl butane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-5-6(8(11)14-2)7(9(12)15-3)10(13)16-4/h6-7H,5H2,1-4H3

InChI Key

NEDJDAUJXYJLCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Conventional Esterification Methods

The most straightforward route to trimethyl butane-1,1,2-tricarboxylate involves the esterification of butane-1,1,2-tricarboxylic acid with methanol. This acid-catalyzed reaction follows the classical Fischer esterification mechanism, where the carboxylic acid reacts with an excess of alcohol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, facilitating protonation of the carbonyl oxygen and subsequent nucleophilic attack by methanol.

Reaction Conditions:

  • Molar Ratio: A 3:1 molar ratio of methanol to butane-1,1,2-tricarboxylic acid ensures complete conversion of all three carboxyl groups.
  • Temperature: Reflux at 65–80°C for 12–24 hours.
  • Catalyst Loading: 1–5 wt% sulfuric acid relative to the acid substrate.

This method yields approximately 70–85% of the target ester, with the remainder comprising unreacted acid or partial esters. Purification involves neutralization of the catalyst, followed by distillation under reduced pressure to isolate the product.

Base-Catalyzed Transesterification

An alternative approach employs transesterification of higher esters (e.g., ethyl or propyl esters) with methanol in the presence of a base catalyst. Sodium methoxide or potassium methoxide (0.5–2 wt%) effectively deprotonates methanol, generating a methoxide ion that nucleophilically attacks the ester carbonyl group. This method avoids the equilibrium limitations of Fischer esterification and achieves higher yields (85–92%) under milder conditions.

Industrial Adaptation:
In large-scale production, continuous stirred-tank reactors (CSTRs) optimize mass transfer and temperature control. For instance, a patent detailing the synthesis of structurally related esters utilizes:

  • Residence Time: 4–6 hours.
  • Temperature: 50–60°C.
  • Methanol-to-Ester Ratio: 4:1 to ensure complete conversion.

Industrial-Scale Production Techniques

Industrial processes prioritize efficiency and cost-effectiveness, often integrating reaction and separation steps. A notable example involves thin-film evaporators for simultaneous methanol recovery and product purification. In the synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid derivatives, vacuum distillation at 75–110°C and -0.01 to -0.05 MPa efficiently removes methyl chloride byproducts and recycles methanol.

Key Industrial Parameters:

Parameter Value Range Purpose
Reaction Temperature 50–65°C Balances reaction rate and side reactions
Catalyst Concentration 1–5 wt% Optimizes kinetics without overuse
Vacuum Pressure -0.01 to -0.05 MPa Enhances volatility of low-boiling byproducts

Catalyst Systems and Their Efficacy

Catalyst selection profoundly impacts reaction kinetics and selectivity. The table below compares acid and base catalysts in this compound synthesis:

Catalyst Type Example Yield (%) Reaction Time (h) Advantages
Acidic H₂SO₄ 70–85 12–24 Simple setup; effective for bulkier substrates
Basic NaOCH₃ 85–92 4–8 Faster kinetics; avoids equilibrium limitations
Heterogeneous Amberlyst-15 75–80 8–12 Reusable; reduces waste generation

Basic catalysts, particularly sodium methoxide, dominate industrial settings due to their compatibility with continuous processes and higher throughput.

Alternative Synthetic Pathways

Emerging routes explore the use of mixed anhydrides or enzymatic catalysis. For example, reacting butane-1,1,2-tricarboxylic anhydride with methanol in the presence of lipases (e.g., Candida antarctica Lipase B) achieves 60–70% conversion at 40°C. While less efficient than chemical methods, this approach appeals to green chemistry initiatives by eliminating harsh reagents.

Purification and Isolation Methods

Post-synthesis purification ensures product integrity. Common techniques include:

  • Distillation: Fractional distillation under vacuum (10–20 mmHg) separates this compound (boiling point: ~210°C) from residual methanol and dimethyl esters.
  • Crystallization: Cooling the reaction mixture to -20°C induces crystallization, yielding 95–98% pure product after filtration.
  • Chromatography: Silica gel chromatography resolves trace impurities but remains cost-prohibitive for industrial use.

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple studies to highlight trade-offs between methodologies:

Method Yield (%) Scalability Environmental Impact Cost (USD/kg)
Acid-Catalyzed 70–85 Moderate High (acid waste) 12–18
Base-Catalyzed 85–92 High Moderate (base waste) 10–15
Enzymatic 60–70 Low Low 25–35

Base-catalyzed transesterification emerges as the optimal balance of yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl butane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids and methanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Butane-1,1,2-tricarboxylic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trimethyl butane-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which trimethyl butane-1,1,2-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between trimethyl ethane-1,1,2-tricarboxylate and its structural analogs:

Compound Name Molecular Formula Molecular Weight Key Features Applications
Trimethyl ethane-1,1,2-tricarboxylate C₈H₁₂O₆ (inferred) ~216.19 g/mol Ethane backbone; three methyl esters; high polarity Pharmaceutical intermediates
Triethyl ethane-1,1,2-tricarboxylate C₁₁H₁₈O₆ 258.26 g/mol Ethyl esters increase lipophilicity; lower reactivity than methyl analogs Cosmetics, drug synthesis
Trimethyl cyclopropane-1,1,2-tricarboxylate C₉H₁₂O₆ 216.19 g/mol Cyclopropane ring introduces strain; enhanced reactivity Specialty chemical synthesis
Trimethyl cyclohexane-1,2,4-tricarboxylate C₁₂H₁₈O₆ 258.27 g/mol Bulky cyclohexane ring; hydrophobic; stereochemical complexity High-value synthetic intermediates

Q & A

Q. What synthetic strategies are effective for preparing trimethyl tricarboxylates, and how can reaction conditions be optimized?

  • Methodological Answer : Tricarboxylates are typically synthesized via esterification of tricarboxylic acids with methanol in the presence of acid catalysts. For example, trimethyl benzene-1,2,4-tricarboxylate was synthesized with 99% yield using methanol and trimellitic acid under reflux . Reaction optimization includes controlling stoichiometry (e.g., excess methanol), temperature, and catalyst concentration. For analogs like ethane-1,1,2-tricarboxylate, triethyl derivatives have been prepared via nucleophilic substitution with alkyl halides in anhydrous conditions .

Q. Which analytical techniques are critical for characterizing tricarboxylate esters?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., m/z = 508.2 [M+H]⁺ for a triethyl ethane-1,1,2-tricarboxylate derivative) and monitor reaction progress .
  • Thin-Layer Chromatography (TLC) : Employed to determine purity and reaction completion (e.g., Rf = 0.23 in heptane/EtOAc) .
  • Nuclear Magnetic Resonance (NMR) : Critical for structural elucidation, including ester group confirmation and backbone connectivity .

Q. What storage conditions ensure the stability of tricarboxylate esters?

  • Methodological Answer : Tricarboxylate esters like ethane-1,1,2-tricarboxylate are hygroscopic and degrade under heat or light. Storage at 2–8°C in airtight, amber glass containers under inert gas (e.g., N₂) is recommended .

Advanced Research Questions

Q. How do structural variations in tricarboxylates (e.g., alkyl chain length, substitution patterns) influence their assembly with nanoparticles?

  • Methodological Answer : In electrostatic co-assembly studies, tricarboxylates with flexible backbones (e.g., butane-1,2,4-tricarboxylate) mediate stronger interactions with gold nanoparticles (Au NPs) compared to rigid analogs. The number of methylene groups and carboxylate spacing affect binding efficiency and superstructure dynamics. For example, propane-1,2,3-tricarboxylate induced rapid aggregation, while pentane-1,3,5-tricarboxylate required higher concentrations for equivalent effects .

Q. How can contradictory spectral or physical data for tricarboxylates be resolved across studies?

  • Methodological Answer : Discrepancies in properties like melting points or NMR shifts often arise from impurities, polymorphic forms, or solvent effects. Strategies include:
  • Repetitive Recrystallization : To isolate pure isomers (e.g., separation of diastereomers via fractional crystallization ).
  • Standardized Analytical Protocols : Use of certified reference materials (e.g., tetrabromobiphenyl standards for LC calibration ).
  • Cross-Validation : Comparing data with multiple techniques (e.g., TGA for thermal stability and LCMS for molecular weight confirmation ).

Q. What role do tricarboxylates play in designing functional materials like covalent organic polymers (COPs)?

  • Methodological Answer : Tricarboxylates serve as crosslinkers in COPs due to their multiple coordination sites. For example, trimethyl benzene-1,3,5-tricarboxylate was used to synthesize hydrogen-bonded frameworks for iodine capture, leveraging its planar geometry and high symmetry. Key parameters include solvent polarity (e.g., DMF for solubility) and stoichiometric control to avoid over-crosslinking .

Key Research Findings

  • Synthetic Efficiency : Methanol-mediated esterification achieves >95% yields for tricarboxylates when using excess alcohol and acid catalysts .
  • Structure-Property Relationships : Flexibility in alkyl-chain tricarboxylates enhances nanoparticle binding efficiency, while aromatic analogs favor rigid frameworks .
  • Analytical Best Practices : LCMS and TLC are indispensable for verifying purity, especially in multistep syntheses .

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